Structural Minimalism: Complete Absence of 3-Isobutyl and 9,10-Dimethoxy Substituents Versus Tetrabenazine
The target compound (C₁₃H₁₆ClNO, MW 237.73) lacks both the 3-isobutyl group and the 9,10-dimethoxy substitution pattern present on tetrabenazine (C₁₉H₂₇NO₃, MW 317.43). This represents a molecular weight reduction of 79.7 g/mol (25.1%) and complete elimination of the two stereogenic centers (C3, C11b) that generate the four tetrabenazine stereoisomers . This structural minimalism is functionally significant: the 9,10-dimethoxy motif in tetrabenazine directly participates in hydrogen-bonding interactions with residues in the VMAT2 central binding pocket (cryo-EM structure at 3.1 Å resolution) [1]. The unsubstituted scaffold therefore serves as the ideal negative-control compound for attributing VMAT2 binding contributions specifically to the dimethoxy pharmacophore [2].
| Evidence Dimension | Molecular weight and stereochemical complexity |
|---|---|
| Target Compound Data | MW 237.73 g/mol (HCl salt); 0 stereogenic centers; 0 substituent groups |
| Comparator Or Baseline | Tetrabenazine: MW 317.43 g/mol; 2 stereogenic centers (C3, C11b); 3 substituents (3-isobutyl, 9-OCH₃, 10-OCH₃) |
| Quantified Difference | ΔMW = 79.7 g/mol (25.1% reduction); elimination of 4 possible stereoisomers; removal of all three pharmacophoric substituents |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; VMAT2 binding site interactions from PDB entry for human VMAT2–tetrabenazine complex |
Why This Matters
For SAR programs aiming to independently probe the contribution of the 9,10-dimethoxy motif or the 3-isobutyl group to VMAT2 affinity, the unsubstituted scaffold is the only chemically tractable baseline that does not confound interpretation with pre-existing substituent effects.
- [1] Pidathala S, et al. Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife. 2024;13:RP91991. View Source
- [2] Kuujia.com. 2-Oxo-1,3,4,6,7,11b±-hexahydrobenzoquinolizine hydrochloride: scaffold utility for bioactive molecule development. 2025. View Source
